Product packaging for 1-(2-Chlorostyryl)isoquinoline(Cat. No.:CAS No. 14174-76-6)

1-(2-Chlorostyryl)isoquinoline

Cat. No.: B11851033
CAS No.: 14174-76-6
M. Wt: 265.7 g/mol
InChI Key: OCWDQURUJGLNNU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorostyryl)isoquinoline is a functionalized isoquinoline derivative offered as a high-purity chemical building block for research and development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active alkaloids and synthetic compounds . This particular derivative is of significant interest for its potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical and biological investigation. The core isoquinoline structure is known to confer a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making it a valuable template in drug discovery . For instance, certain isoquinoline derivatives have been identified as inhibitors of viral polymerase activity, showcasing their potential in antiviral research . Furthermore, the structural motif of styryl-substituted isoquinolines is often explored in the development of fluorescent probes and materials science due to their photophysical properties. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12ClN B11851033 1-(2-Chlorostyryl)isoquinoline CAS No. 14174-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14174-76-6

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]isoquinoline

InChI

InChI=1S/C17H12ClN/c18-16-8-4-2-6-14(16)9-10-17-15-7-3-1-5-13(15)11-12-19-17/h1-12H/b10-9+

InChI Key

OCWDQURUJGLNNU-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=CC=C3Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of Styryl Isoquinoline Systems

Electrophilic Substitution Reactions on the Isoquinoline (B145761) and Styryl Moieties

The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a distinct reactivity towards electrophiles. gcwgandhinagar.com The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring, making the benzene portion the preferred site for electrophilic attack. gcwgandhinagar.com Consequently, electrophilic substitution on the isoquinoline nucleus of 1-(2-Chlorostyryl)isoquinoline is expected to occur primarily at positions 5 and 8. gcwgandhinagar.comatamanchemicals.com

Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the benzene ring.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid lead to the corresponding halo-substituted derivatives.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group. gcwgandhinagar.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally less effective on the deactivated isoquinoline ring system unless strongly activating substituents are present.

The styryl moiety, specifically the phenyl ring, is also susceptible to electrophilic substitution. The chlorine atom at the ortho position is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the activating effect of the vinyl group can influence the regioselectivity of these reactions.

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyridine ring in the isoquinoline system makes it susceptible to nucleophilic attack. gcwgandhinagar.com For isoquinoline derivatives, this attack preferentially occurs at the C-1 position. gcwgandhinagar.comatamanchemicals.comquimicaorganica.org In the case of this compound, the C-1 position is already substituted. However, nucleophilic addition can still occur, potentially leading to dearomatization of the pyridine ring. The presence of the styryl group at C-1 can influence the reactivity and stability of any resulting intermediates.

Key nucleophilic reactions include:

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the C=N bond.

Chichibabin Reaction: While more common for pyridine, reaction with sodium amide (NaNH2) can potentially introduce an amino group, typically at C-1. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the styryl ring can be displaced by strong nucleophiles under suitable conditions. The viability of this reaction depends on the activation provided by the rest of the molecule.

Table 1: Regioselectivity of Nucleophilic Attack on the Isoquinoline Ring

PositionReactivity towards NucleophilesNotes
C-1Most favored site for attackThe electron-withdrawing nitrogen atom makes this position highly electrophilic. gcwgandhinagar.comquimicaorganica.org
C-3Possible site if C-1 is blockedLess favored than C-1. atamanchemicals.com

Oxidation and Reduction Processes of the Isoquinoline Nucleus

The isoquinoline nucleus can undergo both oxidation and reduction, affecting either the benzene or the pyridine ring depending on the reagents and conditions.

Oxidation:

Oxidation with reagents like potassium permanganate (B83412) (KMnO4) under alkaline conditions can lead to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid). gcwgandhinagar.comatamanchemicals.com

Peroxy acids, such as peracetic acid, can oxidize the nitrogen atom to form the corresponding N-oxide. atamanchemicals.com This transformation can alter the reactivity of the ring, for example, by making the C-1 and C-3 positions more susceptible to nucleophilic attack.

Reduction:

Catalytic hydrogenation (e.g., with H2/Pd, Pt) can reduce the pyridine ring, leading to a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative.

Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also effect this reduction. evitachem.com

The double bond of the styryl group is also susceptible to reduction under these conditions, which could lead to a mixture of products.

Table 2: Common Oxidation and Reduction Reactions of the Isoquinoline Ring

ReactionReagent(s)Product(s)
OxidationAlkaline KMnO4Pyridine-3,4-dicarboxylic acid gcwgandhinagar.comatamanchemicals.com
N-OxidationPeracetic acidIsoquinoline N-oxide atamanchemicals.com
ReductionH2/Pd, Pt or LiAlH41,2,3,4-Tetrahydroisoquinoline evitachem.com

Annulation and Ring-Forming Reactions Involving the Styryl Isoquinoline Framework

The styryl isoquinoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the reactivity of both the styryl side chain and the isoquinoline nucleus.

Intramolecular Cyclization: The presence of the ortho-chloro substituent on the styryl group provides a handle for intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-H activation or Heck-type reactions could lead to the formation of new rings by connecting the styryl moiety to the isoquinoline core.

Cycloaddition Reactions: The double bond of the styryl group can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, with suitable dienophiles or dienes, leading to the construction of new carbocyclic or heterocyclic rings.

Metal-Catalyzed Annulation: Modern synthetic methods, often employing transition metal catalysts (e.g., rhodium, ruthenium, palladium), can facilitate annulation reactions where the styryl isoquinoline framework acts as a building block for constructing polycyclic aromatic systems. nih.govorganic-chemistry.orgmdpi.com For example, rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes can produce isoquinolone derivatives. mdpi.com

Functional Group Interconversions on the Styryl and Isoquinoline Rings

Beyond reactions that directly involve the aromatic rings, the existing functional groups on this compound can be transformed to introduce new functionalities.

Modification of the Chloro Group: The chlorine atom on the styryl ring can be a site for various transformations. For example, it can be replaced by other groups through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Reactions of the Vinyl Group: The double bond in the styryl linker can be a target for various reactions, including:

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O3) or potassium permanganate can cleave the double bond to form an aldehyde or a carboxylic acid.

Epoxidation: Reaction with a peroxy acid can form an epoxide.

Hydroboration-Oxidation: This two-step process can convert the vinyl group into an alcohol with anti-Markovnikov regioselectivity.

Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Chlorostyryl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule like 1-(2-Chlorostyryl)isoquinoline.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment and number of different protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring system, the vinylic protons of the styryl linker, and the protons on the chlorinated benzene (B151609) ring. The coupling patterns between adjacent protons would be crucial for assigning their positions.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the isoquinoline and chlorostyryl fragments separately.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons, allowing for the unambiguous assignment of carbon signals based on their corresponding proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, providing definitive evidence for the connectivity between the C1 position of the isoquinoline ring and the styryl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other, which helps in determining the stereochemistry, such as the E/Z configuration of the double bond and the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (Proton to Carbon)
Isoquinoline Ring
H-38.0 - 8.5140 - 145C-1, C-4, C-4a
H-47.5 - 8.0120 - 125C-3, C-5, C-8a
H-57.8 - 8.2125 - 130C-4, C-6, C-7, C-8a
H-67.4 - 7.8125 - 130C-5, C-8
H-77.6 - 8.0130 - 135C-5, C-8a
H-88.0 - 8.5125 - 130C-6, C-1, C-8a
Styryl Group
Vinylic H-α7.0 - 7.5128 - 133C-1 (Isoquinoline), C-β, C-1'
Vinylic H-β7.2 - 7.8130 - 135C-α, C-1', C-2', C-6'
Chlorophenyl Ring
H-3'7.2 - 7.6125 - 130C-1', C-5'
H-4'7.1 - 7.5128 - 133C-2', C-6'
H-5'7.1 - 7.5125 - 130C-1', C-3'
H-6'7.3 - 7.7127 - 132C-2', C-4', C-β

Note: These are predicted values based on typical shifts for these functional groups. Actual experimental values may vary.

In cases where this compound is part of a complex mixture, computational methods can aid in the interpretation of convoluted NMR data. By using theoretical calculations, such as Density Functional Theory (DFT), it is possible to predict the NMR spectra of all suspected components in the mixture. These predicted spectra can then be compared with the experimental spectrum of the mixture. Algorithms can be employed to find the best-fit linear combination of the calculated spectra, thus identifying the components and their relative concentrations without the need for complete physical separation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula, C₁₇H₁₂ClN. nih.gov

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information that corroborates the connectivities determined by NMR. The molecule would likely undergo characteristic fragmentation upon ionization.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Ion Structure/Identity Notes
277/279[M]⁺Molecular ion peak, showing characteristic 3:1 isotopic pattern for one chlorine atom.
242[M - Cl]⁺Loss of the chlorine atom.
176[C₁₁H₈N]⁺Cleavage of the vinylic bond, fragment corresponding to the styrylisoquinoline cation radical without the chlorophenyl group.
128[C₉H₈N]⁺Fragment corresponding to the isoquinoline cation radical.
115[C₈H₅Cl]⁺Fragment corresponding to the chlorophenylacetylene cation radical.

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine will result in M+2 peaks.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the functional groups present in a molecule. mpg.de These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. d-nb.info

For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Vinylic C=C stretching: A sharp band around 1600-1650 cm⁻¹.

Aromatic C=C and C=N ring stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These bands in the fingerprint region (below 1500 cm⁻¹) are highly characteristic of the substitution pattern on the aromatic rings.

C-Cl stretching: Expected to appear in the 600-800 cm⁻¹ region.

The presence and exact positions of these bands provide a unique fingerprint for the molecule, confirming the existence of the isoquinoline, alkene, and chlorophenyl moieties. tubitak.gov.tr

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR / Raman)
Aromatic C-HStretching3000 - 3100Medium / Strong
Vinylic C-HStretching3010 - 3095Medium / Medium
Alkene C=CStretching1600 - 1650Medium-Weak / Strong
Aromatic RingC=C & C=N Stretching1450 - 1600Strong (multiple bands) / Strong
Aromatic C-HOut-of-plane Bending750 - 900Strong / Weak
C-ClStretching600 - 800Strong / Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. libretexts.org The extended π-system of this compound, which spans both the isoquinoline and the chlorostyryl portions, is expected to give rise to strong absorptions in the UV or near-visible region. shimadzu.com

The spectrum would likely be characterized by intense π → π* transitions. The position of the maximum absorption wavelength (λ_max) is influenced by the extent of conjugation. Compared to isoquinoline alone, the addition of the chlorostyryl substituent should cause a bathochromic (red) shift to a longer wavelength, indicative of a more extended conjugated system. shimadzu.com The solvent environment can also influence the λ_max, providing further insight into the molecule's electronic properties. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. ebi.ac.uklibretexts.org This technique yields a precise three-dimensional map of electron density in the crystal, from which the exact positions of all atoms can be determined.

This method would unequivocally confirm:

The atomic connectivity.

The E/Z geometry of the styryl double bond.

The planarity of the aromatic rings.

Intermolecular interactions, such as π-π stacking or hydrogen bonds, that dictate the crystal packing.

For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) without ambiguity. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 1 2 Chlorostyryl Isoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(2-Chlorostyryl)isoquinoline, DFT studies would be employed to calculate its optimized molecular geometry, identifying the most stable three-dimensional arrangement of its atoms.

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions susceptible to interaction and reaction. While specific DFT studies on the parent isoquinoline (B145761) molecule exist, detailing its vibrational spectra and electronic properties, such specific data for the 1-(2-chlorostyryl) derivative is not present in the available literature.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Description Hypothetical Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Data not available
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Data not available
HOMO-LUMO Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity. Data not available

Note: The table above is illustrative of the data that would be generated from a DFT study; no published values for this compound were found.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

In a typical study, the 3D structure of this compound would be docked into the active site of a target protein. The simulation would predict the most stable binding pose and calculate a docking score, which estimates the binding free energy. A more negative score generally indicates a stronger, more favorable interaction. The analysis would also detail specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the receptor's binding pocket. While such studies have been performed for various quinoline (B57606) and isoquinoline derivatives against targets like HIV reverse transcriptase or cancer-related proteins, no specific docking studies featuring this compound have been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would place the docked complex of this compound and its target protein in a simulated physiological environment (including water and ions) and calculate the atomic motions over a set period (typically nanoseconds).

This technique provides insights into the stability of the binding pose predicted by docking. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. MD simulations offer a more realistic view of the molecular interactions and can confirm whether the initial docked pose is maintained. Such simulations are common for styrylquinoline derivatives in the context of anticancer research but have not been specifically reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of related molecules with known activities.

For this compound, it would be included in a dataset of similar styrylisoquinoline analogues. Statistical methods would then be used to build a regression model correlating specific descriptors with the observed activity (e.g., inhibitory concentration). The resulting model could predict the activity of new, unsynthesized compounds and provide mechanistic insights by highlighting which molecular features are most important for the desired biological effect. Several 3D-QSAR studies on styrylquinoline and tetrahydroquinoline derivatives have been conducted to guide the design of new anticancer agents, but none specifically include this compound in their training or test sets.

In Silico Prediction of Reaction Pathways and Selectivity

Computational tools can be used to predict the likely outcomes of chemical reactions, including identifying major products, potential intermediates, and transition states. This in silico prediction can help in designing synthetic routes and understanding reaction mechanisms.

For this compound, theoretical calculations could be used to model its reactivity in various chemical transformations. For example, DFT calculations could be used to determine the activation energies for different potential reaction pathways, with the pathway having the lowest activation energy being the most kinetically favorable. This can predict regioselectivity or stereoselectivity in reactions involving the styryl or isoquinoline moieties. These predictive studies are invaluable for synthetic chemistry but require significant computational resources and have not been specifically published for this compound.

Mechanistic Research on Styryl Isoquinoline Derivatives

Elucidation of Chemical Reaction Mechanisms in Synthesis and Transformation

No information is available in the scientific literature regarding the specific mechanistic pathways for the synthesis or chemical transformations of 1-(2-Chlorostyryl)isoquinoline. While general methods for synthesizing styrylisoquinoline derivatives exist, the nuanced mechanisms, including transition states, intermediates, and the influence of the 2-chloro substitution on the styryl moiety, have not been specifically investigated for this compound.

Investigations into Molecular Mechanisms of Action

There are no published studies detailing the molecular mechanisms of action for this compound. Research into its potential interactions with biological targets, such as pathway interference or enzyme inhibition at a mechanistic level, has not been reported.

Thermodynamic and Kinetic Studies of Reactions and Interactions

Specific thermodynamic and kinetic data for reactions and interactions involving this compound are absent from the current body of scientific literature. There are no studies on its potential free-radical quenching capabilities or mechanisms like sequential proton loss electron transfer.

Structure Activity Relationship Sar from a Mechanistic and Theoretical Perspective

Influence of Substitution Patterns on Molecular Interactions and Pathways

The substitution pattern of styryl-based heterocyclic compounds plays a critical role in their molecular interactions and subsequent biological pathways. The presence and position of substituents on both the heterocyclic ring system and the styryl group can significantly modulate activity, as seen in related classes of compounds like styrylquinolines, which have been investigated for various therapeutic properties, including as HIV-1 integrase inhibitors and α-synuclein imaging probes. mdpi.comnih.gov

The key structural components of 1-(2-Chlorostyryl)isoquinoline that dictate its interactions are the isoquinoline (B145761) nucleus, the styryl bridge, and the chlorine substituent on the phenyl ring.

The Isoquinoline Moiety: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. The aromatic rings of the isoquinoline can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's active site.

The Styryl Linker: The ethylene (B1197577) bridge of the styryl group provides a specific spatial orientation and rigidity to the molecule, influencing how it fits into a binding pocket. The planarity of this linker can be important for effective π-stacking interactions.

The 2-Chloro Substituent: The chlorine atom at the ortho-position of the styryl's phenyl ring introduces several key effects:

Electronic Effect: As an electron-withdrawing group, the chlorine atom can modulate the electron density of the entire styryl system, which can influence the strength of interactions with target molecules.

Steric Hindrance: The presence of a substituent at the ortho position can induce steric hindrance, potentially forcing the phenyl ring to rotate out of planarity with the vinyl group and the isoquinoline ring. This conformational change can significantly impact the molecule's ability to bind to a planar binding site.

Hydrophobic and Halogen Bonding: The chlorine atom can participate in hydrophobic interactions and, more specifically, halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological target.

In the context of related styrylquinolines, modifications to the styryl ring have been shown to be critical for activity. For instance, in the development of α-synuclein imaging probes, different substituents on the styryl group of quinoline (B57606) and quinoxaline (B1680401) derivatives were evaluated to optimize binding affinity and selectivity. nih.gov This underscores the principle that the substitution pattern on the styryl moiety is a key determinant of biological function.

A hypothetical interaction model for this compound with a target protein could involve the isoquinoline nitrogen forming a hydrogen bond, the aromatic systems participating in π-stacking, and the chloro-substituted phenyl ring fitting into a hydrophobic pocket, potentially forming a halogen bond.

Table 1: Influence of Substitution Patterns on Molecular Interactions

Structural MoietyType of InteractionPotential Impact on Biological Pathways
Isoquinoline NitrogenHydrogen Bond AcceptorAnchoring the molecule within a binding site.
Isoquinoline Ringsπ-π Stacking, Hydrophobic InteractionsStabilization of the ligand-target complex.
Styryl BridgeConformational RigidityOptimal positioning for interactions.
2-Chloro SubstituentSteric HindranceCan alter the preferred conformation and binding mode.
Electronic WithdrawalModulates the electronic properties of the molecule.
Halogen BondingProvides an additional specific interaction with the target.
Hydrophobic InteractionsEnhances binding affinity in nonpolar pockets.

This table is based on theoretical considerations and data from related compound classes.

Conformational Analysis and its Impact on Mechanistic Pathways

The three-dimensional conformation of a molecule is a critical factor in its biological activity. For this compound, the key conformational flexibility arises from the rotation around the single bonds connecting the isoquinoline ring to the vinyl bridge and the vinyl bridge to the 2-chlorophenyl ring.

The planarity of the styrylquinoline system has been suggested to be important for the activity of some compounds in this class. nih.gov However, the ortho-chloro substituent in this compound is likely to induce a non-planar conformation due to steric clash with the vinyl proton. This twisting of the phenyl ring relative to the rest of the molecule would have a profound impact on its shape and, consequently, its ability to interact with a planar binding site.

Theoretical modeling and computational chemistry can provide insights into the preferred conformations of such molecules. Energy calculations for different dihedral angles can reveal the most stable spatial arrangements. For instance, in a related study on 1-phenyl-1,2,3,4-tetrahydroisoquinolines, molecular mechanics calculations were used to determine the preferred torsion angles and their correlation with biological activity. nih.gov

A non-planar conformation could be advantageous if the target's binding pocket is non-planar and can accommodate the twisted structure. Conversely, if planarity is required for optimal π-stacking or fitting into a flat region of the active site, the ortho-chloro substitution would be detrimental to activity.

The mechanistic pathway of action is directly linked to the molecule's ability to adopt a bioactive conformation. If the compound acts as a competitive inhibitor, its conformation must mimic that of the endogenous substrate to fit into the enzyme's active site. If it functions as an allosteric modulator, its shape will be complementary to the allosteric binding site. The conformational landscape of this compound, therefore, dictates which mechanistic pathways are accessible.

Table 2: Potential Conformational States and Their Mechanistic Implications

Conformational FeatureDescriptionPotential Impact on Mechanism
Planar ConformationThe isoquinoline, vinyl bridge, and chlorophenyl ring lie in the same plane.May be required for optimal π-stacking interactions in a planar binding site.
Non-planar (Twisted) ConformationThe 2-chlorophenyl ring is rotated out of the plane of the isoquinoline and vinyl bridge due to steric hindrance.Could be necessary for binding to a non-planar or sterically constrained active site. May prevent binding where planarity is crucial.

This table presents hypothetical conformational states and their potential implications based on structural principles.

Stereochemical Aspects and Their Mechanistic Implications

Stereochemistry plays a fundamental role in the interaction of small molecules with biological macromolecules, which are themselves chiral. nih.gov For this compound, stereoisomerism can arise from the configuration of the double bond in the styryl linker, leading to (E)- and (Z)-isomers.

The (E)-isomer, where the isoquinoline and 2-chlorophenyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable and sterically favored configuration. The (Z)-isomer, with these groups on the same side, would experience significant steric hindrance, likely forcing the molecule into a highly distorted, non-planar conformation.

The geometric arrangement of the (E)- and (Z)-isomers results in different three-dimensional shapes, which can lead to distinct binding affinities and biological activities. It is common for only one isomer to be active, or for the two isomers to have different potencies or even different biological effects. This is because the precise spatial orientation of functional groups is critical for recognition and binding to a specific target.

Table 3: Stereochemical Isomers and Their Potential Mechanistic Differences

StereoisomerStructural DescriptionPredicted StabilityPotential Mechanistic Implication
(E)-IsomerIsoquinoline and 2-chlorophenyl groups are on opposite sides of the double bond.More stable, sterically favored.The extended and more linear shape may fit better into a specific binding groove.
(Z)-IsomerIsoquinoline and 2-chlorophenyl groups are on the same side of the double bond.Less stable, sterically hindered.The more compact and twisted shape might interact with a different binding pocket or be inactive due to steric clashes preventing binding.

This table outlines the predicted properties and implications of the possible stereoisomers of this compound.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-chlorostyryl)isoquinoline derivatives?

The synthesis of isoquinoline derivatives often involves catalytic systems or multi-step reactions. For example:

  • Fragment-based synthesis : Substituted isoquinoline fragments can be synthesized by targeting specific positions (1-, 3-, 4-, etc.) on the isoquinoline ring to create a diverse library .
  • Reaction optimization : Reactions like acyl-chlorination and cyclopropylamine substitution have been used for structurally related compounds, such as methyl 1-chloroisoquinoline-4-carboxylate analogs .
  • Catalytic methods : Silver triflate-catalyzed reactions with alkynyl precursors are effective for generating substituted isoquinolines .

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

Key methods include:

  • Spectroscopic analysis : NMR and mass spectrometry to confirm molecular structure and purity .
  • Reduction potential measurements : Cyclic voltammetry to assess redox behavior, which correlates with reactivity in photocatalyzed reactions (e.g., borylation yields) .
  • Thermal stability : Differential scanning calorimetry (DSC) to evaluate decomposition profiles, particularly for halogenated derivatives .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Cell-based assays : Use of RAW264.7 macrophages to assess anti-inflammatory effects, as demonstrated for FPTQ, a related isoquinoline derivative .
  • Mitochondrial studies : Measurement of lipid peroxidation (LPO) intensity and calcium megachannel activity in isolated rat liver mitochondria .

Advanced Research Questions

Q. How can substituent effects on the isoquinoline ring be systematically analyzed to optimize binding affinity?

  • Computational modeling : Density functional theory (DFT) calculations to predict reduction potentials and correlate them with experimental yields (e.g., 6-NH2 substituents improve photocatalyst efficiency by lowering reduction potentials) .
  • Fragment merging : Combine fragments substituted at distinct positions (e.g., 1- and 3-positions) to enhance potency without relying on X-ray crystallography data .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for isoquinoline derivatives?

  • Statistical validation : Use ANOVA to confirm significant differences in biological activity (e.g., apoptosis induction in cancer cells) .
  • Orthogonal assays : Cross-validate results using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., zebrafish inflammation models) approaches .

Q. How can coordination chemistry enhance the functionality of this compound derivatives?

  • Metal complexation : Design Ru(II) coordination compounds with isoquinoline-based chelators to improve antibacterial properties. Substituents at the 1- and 3-positions influence stability and spectroscopic profiles .
  • Photocatalyst design : Tune substituents (e.g., electron-withdrawing groups like -CN) to modulate reduction potentials for challenging reactions (e.g., C–H borylation) .

Q. What advanced techniques are recommended for studying mitochondrial interactions of isoquinoline derivatives?

  • Fluorescence assays : Monitor calcium flux using Rhod-2 AM dye in isolated mitochondria .
  • Proteomic profiling : Identify mitochondrial membrane protein targets via affinity chromatography coupled with LC-MS/MS .

Methodological Best Practices

Q. How should researchers report synthetic procedures to ensure reproducibility?

  • Detailed protocols : Include catalyst loading, reaction time/temperature, and purification steps (e.g., column chromatography conditions) .
  • Supporting information : Provide NMR spectra, HPLC purity data, and crystallographic details (if available) in supplementary files .

Q. What ethical and statistical guidelines apply to pharmacological studies?

  • Animal models : Obtain ethics committee approval for zebrafish or rodent studies, specifying strain, sample size, and endpoints .
  • Data analysis : Use software like SigmaStat for ANOVA, with p < 0.05 as significance threshold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.